8-Chloronaphtho[2,1-b]benzofuran
Description
8-Chloronaphtho[2,1-b]benzofuran is a polycyclic heteroaromatic compound featuring a benzofuran core fused with a naphthalene system and a chlorine substituent at the 8-position. This compound belongs to the naphthobenzofuran family, which is structurally related to dibenzofurans but distinguished by its extended π-conjugation and substitution patterns. The chlorine atom at the 8-position imparts unique electronic and steric properties, influencing reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C16H9ClO |
|---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
8-chloronaphtho[2,1-b][1]benzofuran |
InChI |
InChI=1S/C16H9ClO/c17-13-7-3-6-12-15-11-5-2-1-4-10(11)8-9-14(15)18-16(12)13/h1-9H |
InChI Key |
LRGOFBJOPJHXGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(O3)C(=CC=C4)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of naphthobenzofurans are highly sensitive to substituent type and position. Below is a comparative analysis of key analogues:
Key Findings from Comparative Studies
- Substituent Position Matters :
- The 8-chloro derivative exhibits distinct fluorescence properties compared to 9-methoxy isomers, which are synthesized with higher regioselectivity .
- In mutagenicity assays, 2-nitronaphtho[2,1-b]furan (Compound C) outperforms 8-methoxy or 7-bromo analogues, highlighting the critical role of nitro group placement .
- Halogen vs. Electron-Donating Groups: Chlorine and bromine substituents enhance environmental persistence but may reduce bioavailability compared to methoxy groups . Nitro groups significantly increase genotoxicity, while bromine substitution (e.g., Compound D in ) suppresses activity .
- Synthetic Flexibility :
- Microwave-assisted methods improve yields for methoxy derivatives , whereas palladium-catalyzed protocols enable precise C-H functionalization for chlorinated variants .
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